Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with proteins. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate
- Methyl 3-tert-butyl-5-hydroxyisoxazole-4-carboxylate
- Methyl 3-tert-butyl-5-nitroisoxazole-4-carboxylate
Uniqueness
Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amine group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
23286-45-5 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3 |
InChI Key |
SKYQSWWRHSRHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1C(=O)OC)N |
Origin of Product |
United States |
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